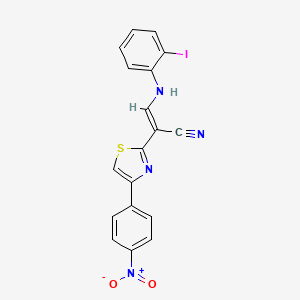

(E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-3-(2-iodoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11IN4O2S/c19-15-3-1-2-4-16(15)21-10-13(9-20)18-22-17(11-26-18)12-5-7-14(8-6-12)23(24)25/h1-8,10-11,21H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFQLQYHUIOUBS-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11IN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Acrylonitrile moiety : Known for its reactivity and potential to form covalent bonds with biological macromolecules.

- Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer properties.

- Nitrophenyl group : Often linked to increased lipophilicity and biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Acrylonitrile | Reactive double bond, potential for nucleophilic attack |

| Thiazole | Five-membered heterocyclic compound with sulfur |

| Iodophenyl | Enhances lipophilicity and biological interactions |

| Nitrophenyl | Increases electron deficiency, enhancing reactivity |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, derivatives containing thiazole rings have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study evaluated the effects of thiazole-containing compounds on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability in breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM.

- The study highlighted that the introduction of the nitrophenyl group significantly enhanced the cytotoxicity compared to non-nitro analogs.

-

Mechanistic Insights :

- Research utilizing flow cytometry and Western blot analysis demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Antimicrobial Activity

Compounds with similar structures have also been screened for antimicrobial properties. The presence of the thiazole ring is particularly noteworthy as it has been associated with broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | , |

| Antimicrobial | Inhibition of bacterial growth |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : High lipophilicity may enhance absorption through biological membranes.

- Metabolism : Potential metabolic pathways include oxidation at the aromatic rings.

- Toxicity : In vitro assays indicate low toxicity at therapeutic concentrations, but further in vivo studies are necessary.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that thiazole derivatives, including compounds similar to (E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, exhibit promising anticancer properties. A study demonstrated that thiazoles can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds potential candidates for cancer therapeutics .

Antimicrobial Properties

Thiazole-containing compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with structural similarities to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they could serve as effective antimicrobial agents, comparable to standard antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds with similar frameworks have demonstrated efficacy in reducing seizure activity in animal models, suggesting a role in the treatment of epilepsy and other seizure disorders. The structure–activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence anticonvulsant potency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Knoevenagel condensation and nucleophilic substitutions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Material Science Applications

Beyond pharmacological uses, compounds like this compound are being investigated for their potential applications in material science. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and as components in organic semiconductors .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances electron-deficient character, improving charge-transfer efficiency compared to methoxy or phenyl substituents . This is critical for applications in optoelectronics, as seen in holographic materials where nitro groups improve recording efficiency .

- Planarity and Conformation: Compounds like the Z-isomer in exhibit reduced planarity due to steric clashes between substituents, affecting π-π stacking and crystal packing .

Functional Performance in Sensing and Materials

Table 2: Comparison of Sensing and Material Properties

Key Observations:

- Sensing: The TP1 dye’s turn-on fluorescence for cyanide detection highlights the role of thiazole-acrylonitrile frameworks in anion recognition. The target compound’s iodine and nitro groups may enable selective sensing of heavier anions (e.g., iodide) but require experimental validation .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-((2-iodophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 2-iodoaniline with acrylonitrile derivatives under basic conditions to form the (E)-configured acrylonitrile core .

- Step 2 : Functionalization of the thiazole ring by coupling 4-(4-nitrophenyl)thiazol-2-ylacetonitrile (or similar precursors) using palladium-catalyzed cross-coupling or nucleophilic substitution .

- Key Considerations : Monitor stereochemistry (E/Z isomerism) via NMR and optimize reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts. Confirm purity using HPLC or TLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural Analysis : Use single-crystal X-ray diffraction (SHELX programs for refinement ) to resolve the (E)-configuration and intermolecular interactions.

- Spectroscopic Techniques :

- Mass Spectrometry : Validate molecular weight (exact mass: ~467.1 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic conjugation in this compound influence its photophysical properties?

The extended π-system (thiazole + acrylonitrile + nitro group) enhances conjugation, leading to redshifted absorption/emission bands. For example:

- UV-Vis : Compare with analogs lacking the nitro group; expect λmax shifts due to electron-withdrawing effects .

- Fluorescence : Quantum yield (Φf) can be measured in solvents of varying polarity (e.g., ACN/H₂O mixtures ). The nitro group may reduce Φf via intramolecular charge transfer (ICT) quenching .

Q. What strategies are effective for resolving contradictions in biological activity data for this compound?

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Experiments : Rule out aggregation-induced artifacts using dynamic light scattering (DLS) or TEM .

- Computational Modeling : Perform molecular docking (e.g., with kinase targets) to validate binding modes against experimental IC₅₀ discrepancies .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

- Torsion Angles : Analyze dihedral angles (e.g., between thiazole and acrylonitrile planes) to predict steric hindrance in reactions .

- Intermolecular Interactions : Hydrogen bonding (e.g., NH···Nitrile) or π-stacking (nitrophenyl groups) may explain solubility limitations or catalytic activity .

Methodological Challenges

Q. How to address poor solubility in aqueous media during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.